molecular formula C23H19ClN2O3S B2720319 (3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893310-22-0

(3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2720319
CAS No.: 893310-22-0
M. Wt: 438.93
InChI Key: LYIWTAALJKVTCE-HYARGMPZSA-N
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Description

The compound “(3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” is a benzothiazinone derivative characterized by a 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide core. Key structural features include:

  • A (4-chlorophenyl)amino methylene substituent at position 3, introducing electronic effects via the chloro group.
  • The sulfone group (2,2-dioxide) stabilizes the heterocyclic ring and enhances electrophilicity.

Properties

IUPAC Name

(3E)-3-[(4-chloroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-16-6-8-17(9-7-16)15-26-21-5-3-2-4-20(21)23(27)22(30(26,28)29)14-25-19-12-10-18(24)11-13-19/h2-14,25H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIWTAALJKVTCE-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)Cl)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)Cl)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide , a derivative of benzothiazine, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies highlighting its efficacy against various biological targets.

Chemical Structure and Synthesis

The compound features a benzothiazine core, which is known for its diverse biological activities. The synthesis typically involves multicomponent reactions that allow for the incorporation of different functional groups, enhancing biological activity. The structure can be represented as follows:

C17H16ClN2O2S\text{C}_{17}\text{H}_{16}\text{ClN}_2\text{O}_2\text{S}

Synthetic Pathways : The synthesis of this compound often employs methods such as microwave-assisted reactions and modifications of existing benzothiazine derivatives to optimize yield and purity. For instance, the use of specific catalysts and reaction conditions has been shown to influence the product's bioactivity significantly .

Biological Activity Overview

The biological activities of (3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide are diverse and include:

  • Antimicrobial Activity : Studies indicate that benzothiazine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Properties : Research has highlighted the anti-inflammatory effects of related compounds in this class. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes, making it a candidate for conditions like arthritis .
  • Anticancer Potential : Preliminary studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The structural features allow interaction with cellular pathways involved in tumor growth and proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of COX enzymes and cytokines
AnticancerInduction of apoptosis in specific cancer cell lines

Case Study 1: Antimicrobial Evaluation

A study conducted on various benzothiazine derivatives demonstrated that (3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide exhibited superior antibacterial activity compared to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for control substances, indicating its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays showed that this compound reduced levels of TNF-alpha and IL-6 in activated macrophages. Furthermore, it inhibited the expression of COX-2, an enzyme linked to inflammation. These findings suggest that the compound could be developed into a therapeutic agent for inflammatory diseases .

Case Study 3: Anticancer Activity

Research involving various cancer cell lines revealed that (3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide induced significant apoptosis through caspase activation pathways. IC50 values were determined to be within a promising range for further development in oncological therapies .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of benzothiazinones typically involves multi-step chemical reactions that lead to the formation of the desired compounds. The specific compound can be synthesized through reactions that involve the coupling of various aromatic amines with appropriate aldehydes or ketones. The structural features of this compound include a benzothiazinone core, which contributes to its biological activity.

Table 1: Key Synthetic Pathways

StepReagents/ConditionsProduct
1Aromatic amine + AldehydeIntermediate compound
2Cyclization with sulfur sourceBenzothiazinone derivative
3Oxidation (if applicable)Final product

Antitubercular Properties

Research has shown that benzothiazinones exhibit potent antitubercular activity. For instance, derivatives like BTZ043 and PBTZ169 have been identified as effective against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, crucial for the bacterial cell wall synthesis. The compound may share similar mechanisms due to its structural resemblance to these active compounds.

Case Study: BTZ043 and PBTZ169

  • Mechanism of Action : These compounds form covalent bonds with cysteine residues in the DprE1 enzyme.
  • Efficacy : BTZ043 has shown a minimum inhibitory concentration (MIC) of 1 ng/mL against M. tuberculosis.
  • Clinical Trials : PBTZ169 is currently in advanced clinical trials, highlighting the relevance of this class of compounds in tuberculosis treatment.

Inhibition of Carbonic Anhydrases

Recent studies have also explored the inhibition of carbonic anhydrases (CAs) by benzothiazinones as a novel approach to combat drug-resistant strains of M. tuberculosis. The compound's ability to inhibit specific β-class carbonic anhydrases (MtCA1, MtCA2, MtCA3) positions it as a potential candidate for further research in this area.

Table 2: Biological Activities of Benzothiazinones

CompoundActivity TypeTargetReference
BTZ043AntitubercularDprE1 enzyme
PBTZ169AntitubercularDprE1 enzyme
BTDCA InhibitionMtCA1/2/3

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiazinone Derivatives

The target compound’s structural analogs differ primarily in substituent groups, which influence electronic, steric, and solubility properties. Key comparisons are summarized below:

Compound Name / ID Core Structure Substituents at Position 1 Substituents at Position 3 Key Properties/Findings
Target Compound 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide 4-Methylbenzyl (4-Chlorophenyl)amino methylene Enhanced steric bulk; potential for hydrogen bonding via NH group .
(3E)-3-{[(3-Chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-... () Same as target 4-Methylbenzyl (3-Chloro-2-methylphenyl)amino methylene Increased steric hindrance and altered electronic effects due to methyl substitution .
1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide () Same as target Ethyl None (unsubstituted) Reduced steric bulk; higher solubility in non-polar solvents .
1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (Parent Compound B, ) Same as target None (unsubstituted) None (unsubstituted) Baseline reactivity in multicomponent synthesis; serves as a 1,3-dicarbonyl analog .
Key Observations:
  • Electronic Effects: Chlorine substituents on the phenylamino group (target vs. ) enhance electrophilicity, while the sulfone group stabilizes the conjugated system.
  • Hydrogen Bonding: The NH group in the target compound’s (4-chlorophenyl)amino methylene moiety may facilitate intermolecular interactions, influencing crystallinity or biological activity .

Reactivity in Multicomponent Reactions

The parent benzothiazinone core () is noted for its utility in multicomponent reactions (e.g., with aldehydes and nitriles) to yield fused 2-amino-4H-pyrans . Modifications in the target compound alter its reactivity:

  • Substituent Impact: The 4-methylbenzyl group may reduce accessibility to the reactive enol site compared to the unsubstituted parent (), affecting reaction yields or regioselectivity.
  • Comparative Yields : While specific data are unavailable, analogous studies () suggest that bulky substituents like 4-methylbenzyl could necessitate harsher reaction conditions (e.g., elevated temperatures or prolonged times).

Crystallographic and Hydrogen-Bonding Behavior

  • Hydrogen-Bonding Motifs : The target compound’s NH group may form N–H···O/S bonds akin to those observed in ’s triazole-thione derivative, which organizes into hexamers via N–H···O/S interactions .
  • Crystallization Solvents: Recrystallization in ethanol (as in ) suggests solubility trends influenced by substituent polarity.

Q & A

Q. Table 1: Example Synthesis Conditions from Analogous Compounds

StepReagents/ConditionsReference
ChlorinationNCS, CCl₄, reflux (2 hr), benzoyl peroxide
Hydrazinylidene addition4-chlorophenylhydrazine, ethanol, Δ (80°C)

Advanced Question: How can researchers address stereochemical uncertainties in the (3E)-configured hydrazinylidene moiety?

Answer:
The E/Z isomerism of the hydrazinylidene group can be resolved via:

  • X-ray crystallography : Definitive confirmation of configuration through single-crystal studies (e.g., C–H···O/S interactions and torsion angles) .
  • Nuclear Overhauser Effect (NOE) NMR : Correlating proton proximities in solution to validate spatial arrangements .

Q. Key Crystallographic Parameters from Analogues

Compound FeatureR FactorwR FactorData-to-Parameter RatioReference
Hydrazinylidene conformation0.0540.11115.8

Basic Question: What analytical techniques are essential for structural validation?

Answer:
Critical methods include:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding networks) .
  • Spectroscopic profiling :
    • ¹H/¹³C NMR : Assigns substituent positions (e.g., 4-methylbenzyl vs. 4-chlorophenyl groups) .
    • FT-IR : Confirms sulfone (2,2-dioxide) stretching vibrations (~1300–1150 cm⁻¹) .

Advanced Question: How should researchers interpret contradictory spectral data during purity assessment?

Answer:
Contradictions (e.g., unexpected NMR shifts or IR bands) may arise from:

  • Solvate formation : Crystallization solvents (e.g., ethanol, methanol) trapped in the lattice, detectable via TGA/DSC .
  • Tautomeric equilibria : Dynamic interconversion of hydrazone/enol forms in solution, resolvable by variable-temperature NMR .

Q. Mitigation Strategy :

  • Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis to rule out impurities .

Basic Question: What safety precautions are advised for handling this compound?

Answer:
While direct safety data for this compound is limited, analogous benzothiazines require:

  • Ventilation : Use fume hoods due to potential irritancy of chlorinated intermediates .
  • Personal protective equipment (PPE) : Gloves and goggles to avoid dermal/ocular exposure .

Advanced Question: How can computational modeling enhance understanding of its structure-activity relationships (SAR)?

Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to correlate with bioactivity .
  • Molecular docking : Screens against therapeutic targets (e.g., serotonin or histamine receptors) to prioritize experimental assays .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Dock into protein active sites (e.g., PDB: 5HT2A) with AutoDock Vina .

Advanced Question: What strategies improve crystallinity for X-ray studies?

Answer:

  • Solvent screening : Recrystallize in ethanol/water mixtures to induce slow nucleation .
  • Additives : Introduce co-formers (e.g., methanol) to stabilize hydrogen-bonded frameworks .

Q. Table 2: Recrystallization Solvents for Analogues

CompoundSolvent SystemCrystal QualityReference
3,3-Dichloro derivativeEthanolPrismatic
Hydrazinylidene analogueEthanol/methanolPlate-like

Basic Question: How is the stability of the sulfone group assessed under varying pH conditions?

Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via HPLC .
  • Kinetic analysis : Plot degradation rates to identify pH-sensitive regions .

Advanced Question: What mechanistic insights explain regioselectivity in electrophilic substitutions?

Answer:

  • Electronic effects : The 4-chlorophenyl group directs electrophiles to the para position via resonance withdrawal .
  • Steric hindrance : Bulky substituents (e.g., 4-methylbenzyl) limit accessibility to the ortho position .

Advanced Question: How can researchers reconcile discrepancies in biological assay results across studies?

Answer:

  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%) and cell lines .
  • Dose-response validation : Perform IC50/EC50 replicates with statistical rigor (e.g., ANOVA) .

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